molecular formula C5H6N2O4 B101040 Dimethyl cyanoimidodicarbonate CAS No. 19245-23-9

Dimethyl cyanoimidodicarbonate

Cat. No.: B101040
CAS No.: 19245-23-9
M. Wt: 158.11 g/mol
InChI Key: UPHLRKZLABBYRK-UHFFFAOYSA-N
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Description

Dimethyl cyanoimidodicarbonate is a chemical compound with the molecular formula C₅H₆N₂O₂. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis. This compound is particularly significant in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dimethyl cyanoimidodicarbonate typically involves the reaction of dimethyl carbonate with cyanamide under controlled conditions. One common method includes the use of a base such as sodium methoxide to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound often employs a continuous flow process to enhance efficiency and yield. The process involves the use of high-purity reactants and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Dimethyl cyanoimidodicarbonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.

    Cyclization Reactions: It is commonly used in cyclization reactions to form heterocyclic compounds such as triazoles, oxadiazoles, and thiazoles.

    Condensation Reactions: this compound can undergo condensation reactions with amines to form imidazolidinones and other nitrogen-containing heterocycles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.

    Catalysts: Catalysts such as palladium or copper are often employed to enhance the reaction rates and selectivity.

    Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dimethylformamide to ensure proper solubility and reaction kinetics.

Major Products Formed

The major products formed from reactions involving this compound include a variety of heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Dimethyl cyanoimidodicarbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: The compound is employed in the development of bioactive molecules, including enzyme inhibitors and receptor ligands.

    Medicine: this compound is used in the synthesis of pharmaceutical compounds with potential therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: It finds applications in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dimethyl cyanoimidodicarbonate involves its reactivity towards nucleophiles, leading to the formation of various heterocyclic compounds. The compound acts as an electrophile, facilitating the nucleophilic attack and subsequent cyclization or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl N-cyanodithioiminocarbonate: This compound is structurally similar and also used in the synthesis of heterocyclic compounds.

    Dimethyl carbonate: While less reactive, it serves as a precursor in the synthesis of dimethyl cyanoimidodicarbonate.

    Cyanamide: Another related compound used in the preparation of this compound.

Uniqueness

This compound is unique due to its high reactivity and versatility in forming a wide range of heterocyclic compounds. Its ability to undergo various types of chemical reactions makes it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl N-cyano-N-methoxycarbonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c1-10-4(8)7(3-6)5(9)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHLRKZLABBYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172839
Record name Dimethyl cyanoimidodicarbonate
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Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19245-23-9
Record name 1,3-Dimethyl 2-cyanoimidodicarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19245-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl cyanoimidodicarbonate
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Record name Dimethyl cyanoimidodicarbonate
Source EPA DSSTox
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Record name Dimethyl cyanoimidodicarbonate
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